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Compound of Interest

Compound Name: Izuforant

Cat. No.: B12394326

Technical Support Center: Izuforant Clinical Trials

This technical support center provides researchers, scientists, and drug development
professionals with information on the common adverse events observed during clinical trials of
Izuforant.

Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of Izuforant observed in clinical trials?

Al: Based on available clinical trial data, 1zuforant has been generally well-tolerated.[1][2][3] In
a Phase | study involving healthy volunteers, all tested doses of lzuforant were found to be
safe and well-tolerated, with no participants discontinuing the study due to adverse events.[1]
[3] Similarly, a Phase lla trial investigating lzuforant for cholinergic urticaria reported that all
experienced adverse events were considered mild. A Phase Il study in atopic dermatitis also
did not raise any new safety concerns.

Q2: What are the most frequently reported adverse events in clinical trials of lzuforant?

A2: In a Phase lla study of lzuforant for cholinergic urticaria, the most commonly reported
adverse events were nausea and upper abdominal pain. These events occurred more
frequently in the lIzuforant group compared to the placebo group.

Q3: Were there any serious adverse events (SAEs) reported in lzuforant clinical trials?
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A3: No treatment-related serious adverse events (SAEs) were reported in the Phase lla clinical
trial of lIzuforant for cholinergic urticaria. The Phase | study in healthy volunteers also reported
no deaths or discontinuations due to adverse events.

Q4: Did any participants discontinue the trials due to adverse events?

A4: No patients discontinued the study as a result of adverse events in the reported Phase |
and Phase lla clinical trials for Izuforant.

Summary of Common Adverse Events

The following table summarizes the quantitative data on the most frequently reported adverse
events from a Phase lla clinical trial of lzuforant in patients with cholinergic urticaria.

Izuforant Group Placebo Group .
Adverse Event Severity
(n=19) (n=19)
Nausea 3 patients 1 patient Mild
Upper Abdominal Pain 2 patients 1 patient Mild

Data from a Phase lla randomized, double-blind, placebo-controlled, multicentre crossover trial.

Experimental Protocols

Phase | Single and Multiple Ascending Dose Study in Healthy Volunteers

o Study Design: This was a dose-block-randomized, double-blind, placebo-controlled study.
o Participants: 64 healthy volunteers were enrolled.

o Methodology:

o Single Ascending Dose (SAD): Participants received a single dose of lzuforant (ranging
from 10 mg to 600 mq) or a placebo.

o Multiple Ascending Dose (MAD): Participants received daily doses of lzuforant (100 mg to
400 mg) or a placebo for a specified period.
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o Pharmacokinetic (PK) Analysis: Plasma and urine concentrations of lzuforant were
measured to evaluate its pharmacokinetic profile.

o Pharmacodynamic (PD) Analysis: An imetit-induced eosinophil shape change (ESC)
inhibition test was used to measure the antagonistic effect of lzuforant on the H4 receptor.

o Safety Assessment: Safety and tolerability were monitored throughout the study.
Phase Ila Crossover Trial in Patients with Cholinergic Urticaria

o Study Design: This was a randomized, double-blind, placebo-controlled, multicentre,
crossover trial.

o Participants: 19 patients with cholinergic urticaria who had an inadequate response to H1
antihistamines were included in the analysis.

o Methodology:

o Treatment: Patients received lzuforant 100 mg twice daily or a placebo. Due to the
crossover design, each patient received both treatments at different times.

o Primary Endpoint: The primary endpoint was the change from baseline in the Urticaria
Activity Score.

o Exploratory Endpoints: Included assessments of Cholinergic Urticaria Activity Score over 7
days, Urticaria Control Test, Physician Global Assessment, Patient Global Assessment of
Severity, provocation tests, Dermatology Life Quality Index, and Cholinergic Urticaria
Quality of Life.

o Safety Assessment: Safety and tolerability were assessed throughout the trial.

Visualizations
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Caption: Workflow for Monitoring Adverse Events in a Clinical Trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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